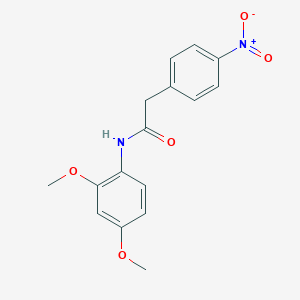
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acetanilide derivatives, which are known for their analgesic and anti-inflammatory properties. In
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has potent anti-cancer properties, and it can induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
Another area of research for N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been in the field of neuroscience. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer. By inhibiting COX-2 activity, N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can prevent the formation of prostaglandins, which are molecules that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and prevent the formation of new blood vessels that are necessary for tumor growth. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the major advantages of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potency. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have potent anti-cancer and neuroprotective properties, which can make it an effective tool for studying these areas of research. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potential toxicity. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can be toxic to some cells at high concentrations, and it can cause cell death in non-cancerous cells. Therefore, researchers must be cautious when using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments and ensure that they are using appropriate concentrations.
未来方向
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide. One area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers could investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of other inflammatory diseases such as arthritis.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide as a yellow crystalline solid with a melting point of 166-168°C.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-8-14(15(10-13)23-2)17-16(19)9-11-3-5-12(6-4-11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEBTXDYOSHIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)



![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5870172.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)

![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)